(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or not applicable. This term does not refer to a specific chemical substance but is used to indicate the absence of data or information about a particular compound.
Preparation Methods
Since “N/A” is not a specific compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, the preparation methods for a compound would involve detailed steps and conditions under which the compound can be synthesized in a laboratory or industrial setting.
Chemical Reactions Analysis
As “N/A” is not a specific chemical entity, it does not undergo any chemical reactions. In general, chemical reactions involve the transformation of reactants into products through processes such as oxidation, reduction, substitution, and more. Common reagents and conditions used in these reactions vary depending on the specific compound and the desired products.
Scientific Research Applications
The term “N/A” does not have any scientific research applications as it is not a specific compound
Mechanism of Action
Since “N/A” is not a specific compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves the interaction with molecular targets and pathways to exert its effects. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
As “N/A” is not a specific compound, it cannot be compared with other similar compounds
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]-2-phenylpropanoic acid |
InChI |
InChI=1S/C17H20N4O4/c1-17(15(23)24,12-7-3-2-4-8-12)18-14(22)11-21-16(25)20-10-6-5-9-13(20)19-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,18,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
RESJKMKKYBAGJX-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
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